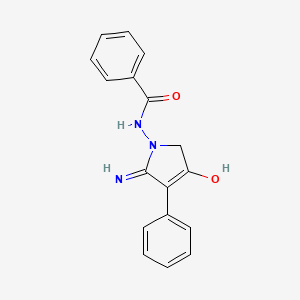

N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)benzamide

Description

N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)benzamide is a benzamide derivative featuring a pyrrolidinone core substituted with an amino group at position 5, a phenyl group at position 4, and a benzamide moiety at position 1.

Properties

IUPAC Name |

N-(3-hydroxy-5-imino-4-phenyl-2H-pyrrol-1-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c18-16-15(12-7-3-1-4-8-12)14(21)11-20(16)19-17(22)13-9-5-2-6-10-13/h1-10,18,21H,11H2,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBDVNMQUDXOEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C(=N)N1NC(=O)C2=CC=CC=C2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)benzamide is a compound that has garnered attention due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 293.32 g/mol. The compound features a pyrrole ring fused with a phenyl group and an amide functional group, which contributes to its biological activity and interaction with various molecular targets .

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activities, including:

1. Antimicrobial Activity:

- The compound has demonstrated antibacterial properties against various pathogens. For example, related pyrrole derivatives have shown minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL against Staphylococcus aureus, suggesting potential as an antibacterial agent .

2. Enzyme Inhibition:

- Research indicates that this compound may act as an enzyme inhibitor, modulating the activity of specific targets involved in disease pathways. Its mechanism of action typically involves binding to enzymes or receptors, thereby inhibiting their function .

3. Anticancer Potential:

- This compound is being explored for its anticancer properties. Studies have highlighted its ability to inhibit cell proliferation in cancer cell lines, suggesting it could serve as a lead compound for further development .

The biological activity of this compound can be attributed to several mechanisms:

Binding Affinity:

- Interaction studies have shown that the compound binds effectively to various biological targets, influencing their activity and potentially leading to therapeutic effects.

Modulation of Signaling Pathways:

- By inhibiting specific enzymes or receptors involved in signaling pathways, the compound can alter cellular responses that are critical in disease processes .

Synthesis

The synthesis of N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-y)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Pyrrole Ring: Utilizing the Paal-Knorr synthesis method.

- Amidation: Reacting the pyrrole derivative with an appropriate benzoyl chloride to form the final product.

Case Studies

Several studies have investigated the biological activity of compounds related to N-(5-amino-3-oxo-4-phenyldihydro-pyrrol). Below are summarized findings from selected research:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated MIC values between 3.12 and 12.5 μg/mL against Staphylococcus aureus and Escherichia coli. |

| Study 2 | Enzyme Inhibition | Identified as a potential RET kinase inhibitor with significant efficacy in ELISA-based assays. |

| Anticancer Properties | Showed inhibition of cell proliferation in specific cancer cell lines, indicating anticancer potential. |

Scientific Research Applications

Medicinal Chemistry

N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)benzamide has shown promise in several therapeutic areas:

Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition : The compound has been identified as a potential inhibitor of RET kinase, demonstrating significant efficacy in enzyme assays. This suggests its potential application in targeted cancer therapies where RET kinase plays a critical role.

Anticancer Properties : Research has indicated that this compound can inhibit cell proliferation in specific cancer cell lines, highlighting its potential as an anticancer agent.

Biological Studies

The compound's interaction with biological macromolecules has been extensively studied:

- Binding Affinities : Interaction studies reveal that N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-y)benzamide binds to various enzymes and receptors, modulating their activity.

- Mechanism of Action : Its mechanism involves binding to specific targets within cells, potentially inhibiting or altering their function, which is crucial for developing new therapeutic strategies .

Industrial Applications

Beyond medicinal uses, N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-y)benzamide also finds applications in industrial settings:

- Material Science : The compound serves as a building block for synthesizing complex molecules used in the development of new materials with specific electronic and optical properties.

- Chemical Synthesis : It is utilized as a ligand in coordination chemistry and as an intermediate in the synthesis of other biologically active compounds .

Case Studies

Several studies have investigated the applications of N-(5-amino-3-oxo-4-phenyldihydro-pyrrol). Below are summarized findings from selected research:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated MIC values between 3.12 and 12.5 μg/mL against Staphylococcus aureus and Escherichia coli. |

| Study 2 | Enzyme Inhibition | Identified as a potential RET kinase inhibitor with significant efficacy in ELISA-based assays. |

| Study 3 | Anticancer Properties | Showed inhibition of cell proliferation in specific cancer cell lines, indicating anticancer potential. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs in terms of structural features, molecular properties, and biological activities.

Table 1: Comparative Analysis of N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)benzamide and Analogous Compounds

Key Findings :

CTPB () demonstrates that long alkyl chains (e.g., pentadecyl) and halogenated aryl groups (e.g., 4-chloro-3-trifluoromethylphenyl) correlate with HAT activation, suggesting that substituent bulkiness and lipophilicity influence epigenetic activity . F187-0621 () incorporates a benzothiazole group, which may enhance π-π stacking interactions but reduce solubility due to increased molecular weight (450.56 vs. 293.32 in the target compound) .

Thermal and Metabolic Stability: Fluorinated analogs like Example 53 () exhibit higher melting points (175–178°C), likely due to rigid chromenyl and pyrazolo-pyrimidinyl motifs. Fluorine atoms may also improve metabolic stability . The target compound’s amino group could mitigate metabolic oxidation risks compared to non-aminated analogs, as inferred from ADMET data in .

Hydrogen-Bonding Patterns: emphasizes that directional hydrogen bonds (e.g., from the pyrrolidinone carbonyl and amino groups) can dictate crystal packing and intermolecular interactions, which may influence solubility and bioavailability .

Q & A

Q. What synthetic methodologies are employed for the preparation of N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)benzamide, and how can reaction parameters be optimized?

The synthesis involves condensation reactions followed by cyclization. For example, intermediates like 4-fluoro-N-(4-methylphenyl)benzenecarboximidoyl chloride are reacted with sodium azide under controlled conditions, with yields optimized by adjusting reaction time (12-24 hours) and temperature (60-80°C) . Solvent selection (e.g., DMF for polar aprotic environments) and catalyst use (e.g., trichloroisocyanuric acid for oxidation steps) are critical. Scalability requires hazard analysis, as outlined in protocols using O-benzyl hydroxylamine hydrochloride and potassium carbonate .

Q. Which analytical techniques are essential for characterizing this compound, and what key data are obtained?

Characterization employs:

- HPLC : Purity assessment (>95%) using methods adapted from regulated pharmaceutical analysis (e.g., ammonium acetate buffer at pH 6.5) .

- X-ray Crystallography : Confirms structural geometry (e.g., orthorhombic crystal system, space group P212121, unit cell dimensions a = 6.0171 Å, b = 15.3120 Å, c = 18.1493 Å) .

- Spectroscopy : FTIR identifies amide C=O stretches (~1650 cm⁻¹), while NMR resolves aromatic proton environments (δ 7.2-8.1 ppm) .

Q. How is the compound’s stability assessed under varying storage conditions?

Stability studies recommend storage at -20°C in inert atmospheres to prevent hydrolysis. Classified under "Non-Combustible Solids" (storage code 13), the compound should avoid prolonged exposure to light or humidity . Accelerated degradation studies (40°C/75% RH for 6 months) paired with LC-MS monitor decomposition products .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in spectroscopic or crystallographic data?

Density Functional Theory (DFT) validates experimental data by simulating vibrational frequencies (e.g., FTIR bands) and NMR chemical shifts. For instance, Hirshfeld surface analysis via CrystalExplorer quantifies intermolecular interactions (e.g., C–H···O bonds) to explain crystallization patterns . Discrepancies in NOESY correlations or diffraction data can be resolved by comparing experimental and computed electrostatic potential maps .

Q. What strategies improve synthetic route efficiency while adhering to green chemistry principles?

Optimize solvent recovery (e.g., acetonitrile recycling) and replace hazardous reagents (e.g., trichloroisocyanuric acid) with enzymatic catalysts. Microwave-assisted synthesis reduces reaction times (from 24 hours to <6 hours) and energy consumption. Scalability assessments must include waste audits, as demonstrated in protocols using sodium pivalate anhydrous .

Q. How do structural modifications influence the compound’s bioactivity in drug discovery?

Docking studies (e.g., using AutoDock Vina) predict interactions with biological targets like kinases or GPCRs. For example, substituting the phenyl ring with electron-withdrawing groups (e.g., -CF₃) enhances binding affinity to hydrophobic pockets. Comparative studies of analogs (e.g., 4-chloro derivatives) reveal structure-activity relationships .

Methodological Notes

- Contradiction Analysis : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and computational predictions .

- Experimental Design : Include control reactions (e.g., without sodium azide) to isolate intermediates .

- Safety Protocols : Follow hazard assessments for azide handling and waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.